N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a furan-2-carboxamide structure
Mechanism of Action
Target of Action
Furan and benzothiophene derivatives have been reported to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan and benzothiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Furan and benzothiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
The pharmacokinetic properties of furan and benzothiophene derivatives can vary widely, influencing their bioavailability .
Result of Action
Furan and benzothiophene derivatives are known to exhibit a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Action Environment
The activity of furan and benzothiophene derivatives can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core, which can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, and the furan-2-carboxamide moiety can be attached through an amide coupling reaction using reagents like furan-2-carboxylic acid and a coupling agent such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation using NBS (N-Bromosuccinimide).
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)
Reduction: LiAlH4 (Lithium aluminium hydride)
Substitution: NBS (N-Bromosuccinimide)
Major Products Formed
Oxidation: Formation of a carbonyl group from the hydroxypropyl group
Reduction: Formation of an amine from the amide group
Substitution: Halogenated furan derivatives
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(benzo[b]thiophen-2-yl)pyridine: Similar structure but with a pyridine ring instead of a furan ring.
2-(2-pyridyl)benzothiophene: Contains a pyridyl group instead of a hydroxypropyl group.
Uniqueness
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide is unique due to the combination of its benzo[b]thiophene core, hydroxypropyl group, and furan-2-carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-16(19,10-17-15(18)12-6-4-8-20-12)14-9-11-5-2-3-7-13(11)21-14/h2-9,19H,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNAGFDNVPQMNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CO1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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